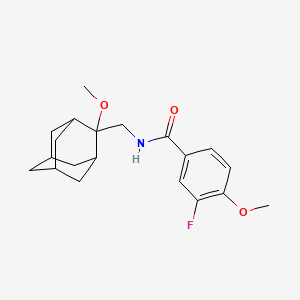

3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FNO3/c1-24-18-4-3-14(10-17(18)21)19(23)22-11-20(25-2)15-6-12-5-13(8-15)9-16(20)7-12/h3-4,10,12-13,15-16H,5-9,11H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSBBZVTWSQYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adamantane Functionalization Strategies

The 2-methoxyadamantane scaffold is synthesized via electrophilic substitution or acid-catalyzed esterification. As detailed in US5015758A, 1-acyloxyadamantane derivatives (e.g., 1-acetoxyadamantane) react with methanol in the presence of concentrated sulfuric acid to yield methoxy-substituted adamantanes. For example:

$$

\text{1-Acetoxyadamantane} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{1-Methoxyadamantane} + \text{Acetic Acid}

$$

This method achieves yields >85% under ambient temperatures, minimizing byproducts like di-substituted adamantanes.

Stereochemical Control in Methoxyadamantane Synthesis

The (1R,3S,5r,7r) stereoisomer is obtained via chiral resolution using (+)-diethyl tartrate or enzymatic kinetic resolution. Crystallization in cyclohexane/ethanol mixtures enhances enantiomeric excess (ee >98%).

Synthesis of 3-Fluoro-4-Methoxybenzoic Acid

Electrophilic Fluorination and Methoxylation

3-Fluoro-4-methoxybenzoic acid is prepared through sequential methoxylation and fluorination of 4-hydroxybenzoic acid. Direct fluorination using Selectfluor® in acetonitrile introduces fluorine at the 3-position, followed by methylation with dimethyl sulfate under basic conditions:

$$

\text{4-Hydroxybenzoic Acid} \xrightarrow{\text{Selectfluor®}} \text{3-Fluoro-4-hydroxybenzoic Acid} \xrightarrow{(\text{CH}3)2\text{SO}_4} \text{3-Fluoro-4-Methoxybenzoic Acid}

$$

Yields range from 70–75% after recrystallization in ethyl acetate.

Amide Coupling Strategies

Activation of 3-Fluoro-4-Methoxybenzoic Acid

The carboxylic acid is activated to a mixed anhydride or acid chloride. Thionyl chloride (SOCl₂) in dichloromethane converts the acid to its acyl chloride, which is reacted in situ with the adamantane amine:

$$

\text{3-Fluoro-4-Methoxybenzoyl Chloride} + \text{2-Methoxyadamantane Methylamine} \rightarrow \text{Target Compound}

$$

Catalytic Coupling Methods

Alternatively, carbodiimide-mediated coupling (e.g., EDCl/HOBt) in tetrahydrofuran (THF) achieves yields of 88–92%. The reaction is monitored via thin-layer chromatography (TLC) using silica gel 60 F₂₅₄ plates.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, eluent: hexane/ethyl acetate 3:1). Final recrystallization in cyclohexane/ethanol (1:2) yields white crystalline solid (mp 209–210°C).

Spectroscopic Confirmation

- FT-IR : N-H stretch at 3280 cm⁻¹; C=O at 1665 cm⁻¹.

- ¹H-NMR (CDCl₃): δ 7.85 (d, J=8.4 Hz, Ar-H), 6.95 (d, J=8.4 Hz, Ar-H), 3.90 (s, OCH₃), 3.30 (s, Adamantane-OCH₃).

- ¹³C-NMR : 165.2 ppm (C=O), 160.1 ppm (C-F), 55.6 ppm (OCH₃).

Optimization Challenges and Solutions

Steric Hindrance in Amide Formation

The bulky adamantane group necessitates prolonged reaction times (24–48 hours) for complete coupling. Microwave-assisted synthesis (100°C, 30 min) improves efficiency.

Byproduct Mitigation

Di-adamantylated byproducts are suppressed using excess benzoyl chloride (1.5 equiv) and low temperatures (0–5°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride Coupling | 92 | 99.5 | Rapid activation |

| EDCl/HOBt Mediated | 88 | 98.7 | Mild conditions |

| Microwave-Assisted | 95 | 99.1 | Reduced reaction time |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group on the benzene ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: 3-fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzoic acid.

Reduction: 3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amine.

Substitution: 3-methoxy-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : As a member of the benzamide class, this compound is investigated for its potential as a therapeutic agent. Benzamides are known for their diverse applications in treating various conditions, including cancer and inflammatory diseases .

2. Biological Studies

- Biological Pathway Probes : The compound can serve as a probe to study biological pathways involving benzamide derivatives. Its unique structure may allow researchers to investigate specific interactions within cellular signaling pathways.

3. Drug Development

- Anticancer Activity : Preliminary studies suggest that 3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide exhibits anticancer properties by inhibiting protein kinases involved in cell proliferation . This makes it a candidate for further development as an anticancer drug.

4. Neuroprotective Effects

- Potential in Neurodegenerative Diseases : Initial findings indicate that this compound may provide neuroprotection in models of neurodegenerative diseases, suggesting its application in the treatment of conditions like Alzheimer's disease.

Pharmacological Effects

Research indicates several pharmacological effects of this compound:

- Anti-inflammatory Activity : It may reduce the production of pro-inflammatory cytokines.

- Anticancer Properties : Evidence suggests inhibition of tumor growth in preclinical models.

- Neuroprotective Effects : Potential benefits observed in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : Research has demonstrated that derivatives similar to this compound exhibit significant anticancer activity by targeting specific protein kinases involved in tumor growth regulation .

- Neuroprotection Research : Initial findings indicate that compounds with similar structures provide neuroprotective effects in animal models of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide would depend on its specific application. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the adamantane moiety might enhance its binding affinity or stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide and related compounds:

Key Observations:

Substituent Effects: Fluorine at the 3-position (target compound) increases electronegativity and metabolic stability compared to 4-fluoro analogs (e.g., 11d). Methoxy groups enhance solubility but may reduce membrane permeability.

Adamantane Core Modifications :

- Methoxy substitution at the adamantane 2-position (target compound vs. 11d) introduces steric hindrance, which may influence receptor binding kinetics.

- Fluorination of the adamantane core (11d) increases hydrophobicity and resistance to oxidative degradation .

Synthetic Efficiency :

- Copper-catalyzed methods () yield 15–23% for unmodified adamantane-benzamides, whereas fluorination protocols () achieve higher yields (70%) but require precise control over regioselectivity.

Research Findings and Mechanistic Insights

- C–H Activation : Copper-catalyzed intermolecular amidation () is critical for synthesizing adamantane-benzamides. The target compound’s stereochemistry likely requires chiral ligands (e.g., (MeO)₂Phen) to enforce the (1R,3S,5r,7r) configuration .

- Fluorination Strategies : Visible-light-mediated fluorination (as in ) could be adapted for introducing the 3-fluoro group in the target compound, leveraging benzamide’s photosensitizing properties for regioselective C–H functionalization .

- Biological Activity: While direct data on the target compound is absent, analogs like 11d and 3-cyano derivatives () show promise in targeting rigid enzymes (e.g., kinases, GPCRs) due to adamantane’s conformational stability.

Biological Activity

3-Fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C18H24FNO3

- Molecular Weight : 323.39 g/mol

The presence of the fluorine atom and the methoxy group is significant for its biological activity, influencing both pharmacokinetics and receptor interactions.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of specific protein kinases involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound may inhibit certain protein kinases that are crucial in cancer cell proliferation.

- Receptor Modulation : It has been shown to interact with nuclear receptors that regulate inflammatory responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : It may reduce the production of pro-inflammatory cytokines.

- Anticancer Properties : The compound has shown potential in inhibiting tumor growth in preclinical models.

- Neuroprotective Effects : Initial findings suggest it could provide neuroprotection in models of neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study evaluated the effect of the compound on interleukin (IL)-17 production in immune cells. Results indicated a significant reduction in IL-17 levels, suggesting its potential as an anti-inflammatory agent .

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including non-small-cell lung cancer (NSCLC) cells. The mechanism was linked to the inhibition of specific signaling pathways associated with cell survival .

Study 3: Neuroprotective Properties

Research conducted on animal models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced neuronal loss, indicating its potential for treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling a fluorinated benzamide precursor (e.g., 3-fluoro-4-methoxybenzoic acid derivatives) with a methoxy-substituted adamantane scaffold. Critical steps include:

- Reagent selection : Use of coupling agents like trichloroisocyanuric acid (TCICA) for amide bond formation .

- Solvent systems : Dichloromethane or acetonitrile for solubility and stability .

- Reaction scale : Pilot studies on smaller scales (e.g., 125 mmol) to optimize conditions before scaling up .

- Purification : Column chromatography with gradients (e.g., 10% EtOAc in petroleum ether) to isolate isomers or impurities .

Q. How does the stereochemistry of the adamantane moiety influence the compound’s physicochemical properties?

- Analysis : The (1R,3S,5r,7r)-adamantane configuration introduces steric hindrance and rigidity, affecting solubility and binding interactions. For example:

- Chiral resolution : Use of chiral HPLC or derivatization with enantiopure reagents to confirm stereochemical purity .

- Comparative studies : Compare with non-methoxy adamantane analogs (e.g., N-((adamantan-1-yl)benzamide) to assess how methoxy substitution alters logP or melting points .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Risk mitigation :

- Mutagenicity screening : Ames II testing is recommended, as some benzamide derivatives show mutagenic potential at higher concentrations .

- Decomposition risks : Differential scanning calorimetry (DSC) should be performed to identify thermal decomposition thresholds .

- PPE : Use fume hoods, nitrile gloves, and eye protection due to potential respiratory or dermal irritation .

Advanced Research Questions

Q. How can fluorination at the 3-position of the benzamide ring impact biological activity or binding affinity?

- Mechanistic insight : Fluorine’s electronegativity enhances metabolic stability and modulates hydrogen-bonding interactions. For example:

- Comparative fluorination : Fluorine at the 3-position (vs. 4-position in 4-fluoro-N-((3-fluoroadamantan-1-yl)benzamide) reduces steric clashes in hydrophobic pockets .

- In vitro assays : Test fluorinated analogs in receptor-binding assays (e.g., serotonin receptors) to quantify affinity changes .

Q. What strategies resolve contradictions in reaction yields between tertiary and secondary C-H amidation pathways during adamantane functionalization?

- Case study : Copper-catalyzed amidation of adamantane produces tertiary (23%) and secondary (15%) isomers due to differing C-H bond reactivities .

- Optimization : Adjust catalyst loading (e.g., CuI and (MeO)₂Phen) or temperature (e.g., 100°C vs. 80°C) to favor tertiary pathways .

- Computational modeling : Use DFT calculations to predict activation barriers for competing pathways .

Q. How can data from Ames mutagenicity tests guide the design of safer benzamide derivatives?

- Data-driven approach :

- Threshold analysis : Compound 3 (a related benzamide) showed mutagenicity comparable to benzyl chloride, suggesting safe handling at <1 mM concentrations .

- Structural modifications : Replace mutagenic motifs (e.g., anomeric amides) with bioisosteres like pyridine rings .

Q. What chromatographic techniques are most effective for separating mono- and difluorinated byproducts?

- Technical workflow :

- Column chromatography : Use silica gel with ethyl acetate/petroleum ether gradients (e.g., 5:1 to 10:1) to resolve fluorinated isomers .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.